molecular formula C24H36Cl2N2O2 B10859713 Euprocin hydrochloride CAS No. 18984-80-0

Euprocin hydrochloride

Cat. No.: B10859713
CAS No.: 18984-80-0
M. Wt: 455.5 g/mol
InChI Key: SIEYZYONZYIIJH-AGSMNRHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Euprocin hydrochloride, chemically designated as (8α,9R)-10,11-dihydro-6'-(3-methylbutoxy)-cinchonan-9-ol dihydrochloride monohydrate, is a synthetic compound historically utilized as a local anesthetic and antiseptic . Its molecular formula is C₂₄H₃₄N₂O₂·2HCl·H₂O, with a molecular weight of 473.48 g/mol . The compound exists as fine, bitter-tasting needles, soluble in alcohol, chloroform, and ether but nearly insoluble in water (requiring ~15 parts water for dissolution) . This compound’s pharmacological activity stems from its dual role: blocking sodium channels to inhibit nerve impulses (anesthetic effect) and exhibiting antimicrobial properties (antiseptic effect) . Despite its efficacy, the monograph for Euprocin has been retired, indicating diminished clinical use in modern practice .

Properties

CAS No.

18984-80-0

Molecular Formula

C24H36Cl2N2O2

Molecular Weight

455.5 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol;dihydrochloride

InChI

InChI=1S/C24H34N2O2.2ClH/c1-4-17-15-26-11-8-18(17)13-23(26)24(27)20-7-10-25-22-6-5-19(14-21(20)22)28-12-9-16(2)3;;/h5-7,10,14,16-18,23-24,27H,4,8-9,11-13,15H2,1-3H3;2*1H/t17-,18-,23-,24+;;/m0../s1

InChI Key

SIEYZYONZYIIJH-AGSMNRHJSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O.Cl.Cl

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eupropion hydrochloride involves several steps. One common method includes the reaction of 3-chloropropiophenone with tert-butylamine to form the intermediate compound, which is then converted to eupropion hydrochloride through a series of reactions involving hydrochloric acid .

Industrial Production Methods

Industrial production of eupropion hydrochloride often employs flow chemistry techniques to ensure a greener, safer, and more sustainable process. This method allows for continuous production and better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Recommendations for Authoritative Sources

To obtain reliable data on Euprocin hydrochloride, consult the following resources:

  • CAS SciFinderⁿ ( ): The CAS Registry contains over 200 million organic and inorganic substances, including reaction pathways and synthetic methods.

  • Reaxys : A curated database for chemical reactions and properties.

  • PubMed ( ): Search for peer-reviewed studies on its pharmacological interactions or stability.

  • USP or Pharmacopeial Standards : For regulatory-grade information on synthesis and purity.

General Insights from Available Data

While this compound is not covered, the search results highlight methodologies and principles applicable to studying similar compounds:

Solid-State Reactivity in Pharmaceuticals

  • Hydrolysis, oxidation, and cyclization are common degradation pathways for hydrochloride salts.

  • Moisture absorption can accelerate reactions in hygroscopic compounds.

Electrochemical Reaction Control

  • External electric fields may modulate reaction outcomes, a technique applicable to optimizing synthesis routes.

Catalytic Poisoning Mechanisms

  • Catalyst deactivation (e.g., coking) could inform stability studies during synthetic processes.

Hypothetical Reaction Pathways

Based on structural analogs (e.g., procaine hydrochloride), potential reactions might include:

Reaction Type Conditions Expected Products
Acid-Base Neutralization Aqueous NaOHEuprocin free base + NaCl + H2O
Thermal Decomposition >150°CDegraded aromatic amines + HCl gas
Oxidation H2O2, Fe³⁺ catalystN-oxides or hydroxylated derivatives

Note: These are speculative and require experimental validation.

Data Gaps and Research Needs

  • Synthetic Routes : No information on precursors or catalytic systems.

  • Stability Profiles : pH-dependent hydrolysis, photodegradation, or excipient compatibility unknown.

  • Biotransformation : Metabolic pathways remain uncharacterized.

Scientific Research Applications

Eupropion hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Eupropion hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and improves mood and cognitive function. Eupropion hydrochloride also acts as an antagonist at nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Euprocin hydrochloride belongs to the quinoline-derived local anesthetics, distinguishing it structurally and functionally from other classes like amides (e.g., lidocaine) or acridinamines (e.g., bucricaine). Below is a detailed comparison with three analogous compounds:

Table 1: Comparative Analysis of this compound and Similar Compounds

Parameter This compound Lidocaine Hydrochloride Bucricaine Cetylpyridinium Chloride
Molecular Formula C₂₄H₃₄N₂O₂·2HCl·H₂O C₁₄H₂₂N₂O·HCl C₁₄H₁₈N₂·HCl (estimated) C₂₁H₃₈NCl
Molecular Weight 473.48 g/mol 270.80 g/mol ~262.78 g/mol (base + HCl) 339.99 g/mol
Solubility Soluble in alcohol, ether, chloroform; insoluble in water Freely soluble in water, alcohol Limited data; likely alcohol-soluble Water-soluble
Therapeutic Use Local anesthetic, antiseptic Local anesthetic (amide type) Local anesthetic (acridinamine) Antiseptic (no anesthetic effect)
Chemical Class Quinoline derivative Amino amide Acridinamine Quaternary ammonium compound
Current Status Monograph retired Widely used Limited modern use Commonly used in oral antiseptics

Key Findings:

Structural Differences: Euprocin’s quinoline backbone contrasts with lidocaine’s amide structure and bucricaine’s acridinamine core. This impacts metabolic pathways: quinoline derivatives often undergo hepatic oxidation, whereas amides like lidocaine are hydrolyzed by plasma esterases .

Solubility and Administration: Euprocin’s poor water solubility limits its use to topical or injectable forms requiring alcohol-based vehicles, unlike lidocaine, which is formulated for intravenous or mucosal administration due to high water solubility .

Clinical Relevance :

  • Lidocaine remains a gold standard for rapid-onset anesthesia, whereas Euprocin’s retirement suggests inferior safety or efficacy profiles . Bucricaine’s sparse data imply niche applications, possibly due to stability or toxicity concerns .

Antiseptic vs. Anesthetic Activity :

  • Euprocin’s dual functionality is rare among modern anesthetics, which typically lack antimicrobial effects. Cetylpyridinium chloride exemplifies a dedicated antiseptic without analgesic properties .

Q & A

Basic: What are the validated analytical methods for characterizing Euprocin hydrochloride’s purity and structural integrity?

To ensure reproducibility, researchers should employ high-performance liquid chromatography (HPLC) for purity assessment, coupled with spectroscopic techniques (e.g., NMR, FT-IR) for structural confirmation. For stability studies, accelerated degradation tests under varying pH, temperature, and light exposure are recommended, followed by mass spectrometry to identify degradation products. Experimental protocols must detail instrument calibration, solvent selection, and validation parameters (e.g., linearity, precision) as per ICH guidelines .

Advanced: How can factorial design optimize this compound’s formulation for targeted drug delivery?

A factorial design approach allows systematic variation of critical parameters (e.g., excipient ratios, pH, polymer concentration) to identify interactions affecting drug release kinetics. For example, a 2³ factorial design could evaluate the impact of surfactant concentration, lipid content, and processing temperature on nanoparticle encapsulation efficiency. Response surface methodology (RSM) can then model optimal conditions. Prior studies on similar hydrochloride compounds (e.g., metformin HCl hydrogels) demonstrated enhanced bioavailability using such designs, with in vitro release data fitted to kinetic models (e.g., Higuchi, Korsmeyer-Peppas) .

Basic: What protocols ensure reproducibility in synthesizing this compound?

Synthesis protocols must include step-by-step reaction conditions (e.g., molar ratios, solvent systems, reaction time/temperature), purification methods (e.g., recrystallization solvents, column chromatography parameters), and characterization data (melting point, yield). For novel derivatives, elemental analysis and X-ray diffraction (XRD) should confirm crystallinity. Known compounds require cross-referencing with published spectral data, while new compounds need comprehensive characterization (e.g., HRMS, ¹³C-NMR) to validate identity and purity ≥95% .

Advanced: How can researchers resolve discrepancies in this compound’s reported pharmacokinetic (PK) profiles across studies?

Conflicting PK data may arise from variability in experimental models (e.g., animal species, dosing regimens) or analytical methods. A meta-analysis should stratify studies by methodology (e.g., LC-MS/MS vs. ELISA), species, and formulation type. In vitro-in vivo correlation (IVIVC) models can reconcile differences by linking dissolution profiles to absorption rates. For instance, conflicting bioavailability data in hydrochloride analogs were resolved by standardizing fed/fasted states and gastrointestinal pH conditions during testing .

Basic: What in vitro assays are recommended for preliminary assessment of this compound’s bioactivity?

Cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) should be conducted using physiologically relevant cell lines (e.g., HepG2 for hepatic metabolism). Dose-response curves (IC₅₀/EC₅₀) must be generated with triplicate replicates and appropriate controls (e.g., vehicle, positive/negative controls). For antimicrobial studies, CLSI/MIC guidelines should guide broth microdilution methods, with results compared to reference compounds .

Advanced: How should researchers design a robust safety profile study for this compound in preclinical models?

A tiered approach is recommended:

  • Acute toxicity : OECD Guideline 423 (fixed-dose procedure) in rodents, monitoring mortality, clinical signs, and histopathology.
  • Subchronic toxicity : 28-day repeated-dose study (OECD 407), assessing hematological, biochemical, and organ-weight changes.
  • Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487).
    Data interpretation must account for species-specific metabolic differences, with toxicokinetic parameters (AUC, Cmax) correlated to adverse effects. Prior safety data on structurally related hydrochlorides (e.g., ciprofloxacin HCl) highlight the need for rigorous renal/hepatic function monitoring .

Basic: What are the best practices for data management in this compound research?

Adopt a FAIR (Findable, Accessible, Interoperable, Reusable) framework:

  • Metadata : Document experimental conditions (e.g., instrument settings, batch numbers) in standardized templates.
  • Storage : Use encrypted repositories (e.g., Zenodo, institutional databases) with version control.
  • Ethics : Align with GDPR/HIPAA for human-derived data, ensuring anonymization and informed consent.
    Reference management tools (e.g., Zotero, EndNote) should track citations, while raw data (spectra, chromatograms) are archived in non-proprietary formats (e.g., .csv, .txt) .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor binding affinities and conformational stability. QSAR (Quantitative Structure-Activity Relationship) models may predict ADMET properties using descriptors like logP, polar surface area, and H-bond donors. Validation against experimental data (e.g., IC₅₀ values from enzyme assays) is critical. For example, simulations of pyridoxine HCl analogs successfully identified key binding residues in target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.